molecular formula C14H16ClNO B1451349 4-(3,4-Dimethylphenoxy)aniline hydrochloride CAS No. 1185297-66-8

4-(3,4-Dimethylphenoxy)aniline hydrochloride

Cat. No.: B1451349
CAS No.: 1185297-66-8
M. Wt: 249.73 g/mol
InChI Key: CFCRWDNGMYLTHI-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-(3,4-Dimethylphenoxy)aniline hydrochloride typically involves the reaction of 3,4-dimethylphenol with aniline in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol. Industrial production methods may involve more advanced techniques such as continuous flow reactors to ensure consistent quality and yield .

Chemical Reactions Analysis

4-(3,4-Dimethylphenoxy)aniline hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially in the presence of strong bases like sodium hydroxide.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4-(3,4-Dimethylphenoxy)aniline hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various organic synthesis reactions.

    Biology: The compound is utilized in proteomics research to study protein interactions and functions.

    Medicine: While not intended for therapeutic use, it can be used in preclinical studies to understand its potential biological effects.

    Industry: It is employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3,4-Dimethylphenoxy)aniline hydrochloride involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .

Comparison with Similar Compounds

4-(3,4-Dimethylphenoxy)aniline hydrochloride can be compared with other similar compounds such as:

  • 4-(2,4-Dimethylphenoxy)aniline hydrochloride
  • 4-(3,5-Dimethylphenoxy)aniline hydrochloride

These compounds share similar structural features but may differ in their chemical reactivity and biological effects. The unique positioning of the methyl groups in this compound contributes to its distinct properties and applications .

Properties

IUPAC Name

4-(3,4-dimethylphenoxy)aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO.ClH/c1-10-3-6-14(9-11(10)2)16-13-7-4-12(15)5-8-13;/h3-9H,15H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFCRWDNGMYLTHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OC2=CC=C(C=C2)N)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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